

# ddCTP as a Nucleoside Analog in Antiviral Research: A Technical Guide

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## Compound of Interest

Compound Name: *Ddctp*

Cat. No.: *B1222844*

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## Executive Summary

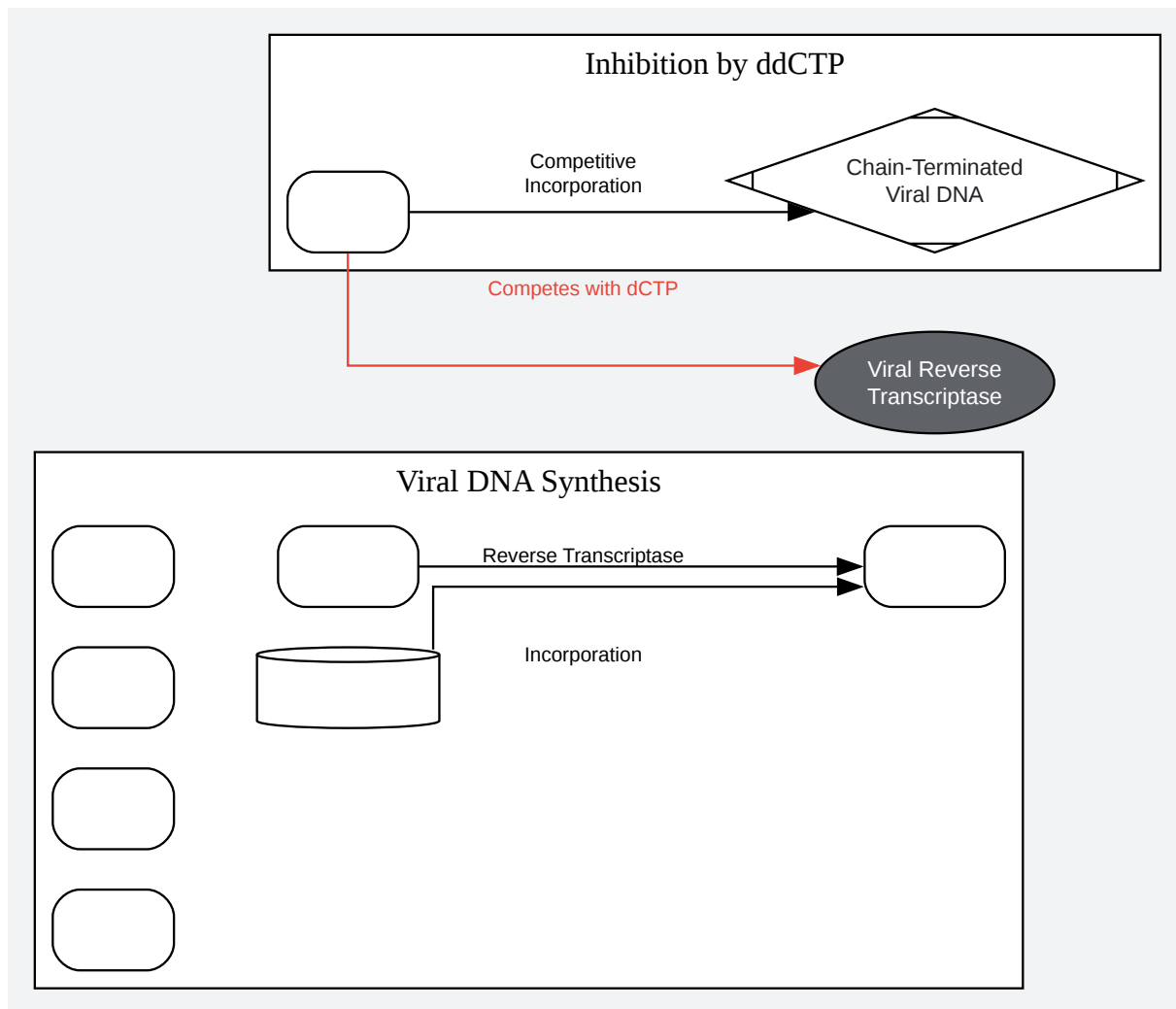
2',3'-Dideoxycytidine triphosphate (**ddCTP**), the active triphosphate form of the nucleoside analog zalcitabine (ddC), represents a cornerstone in the history and ongoing research of antiviral therapies. As a chain-terminating nucleoside reverse transcriptase inhibitor (NRTI), **ddCTP** has been pivotal in the fight against the Human Immunodeficiency Virus (HIV). This technical guide provides an in-depth analysis of **ddCTP**'s core function, including its mechanism of action, quantitative efficacy and toxicity data, and detailed experimental protocols for its evaluation. Furthermore, this document explores the molecular interactions and cellular pathways influenced by **ddCTP**, offering a comprehensive resource for researchers in virology and drug development.

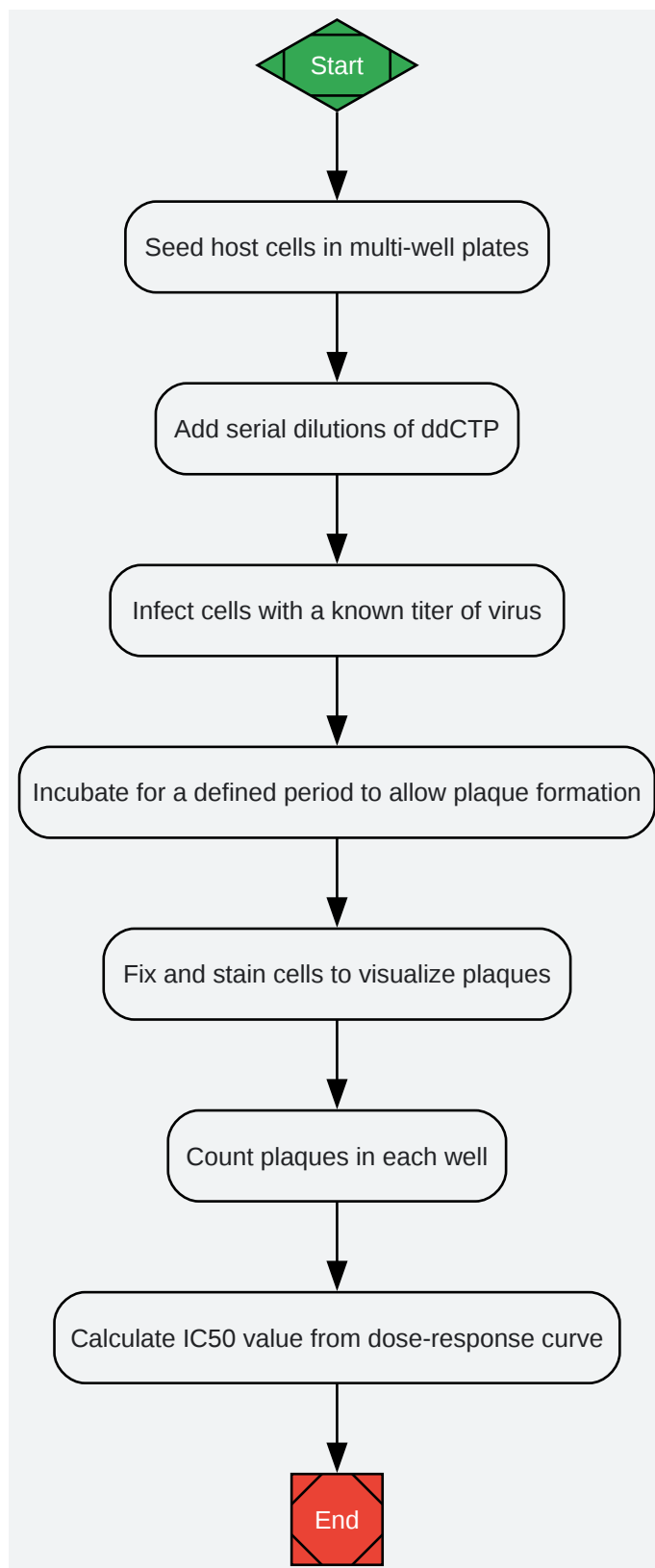
## Mechanism of Action: Chain Termination of Viral Replication

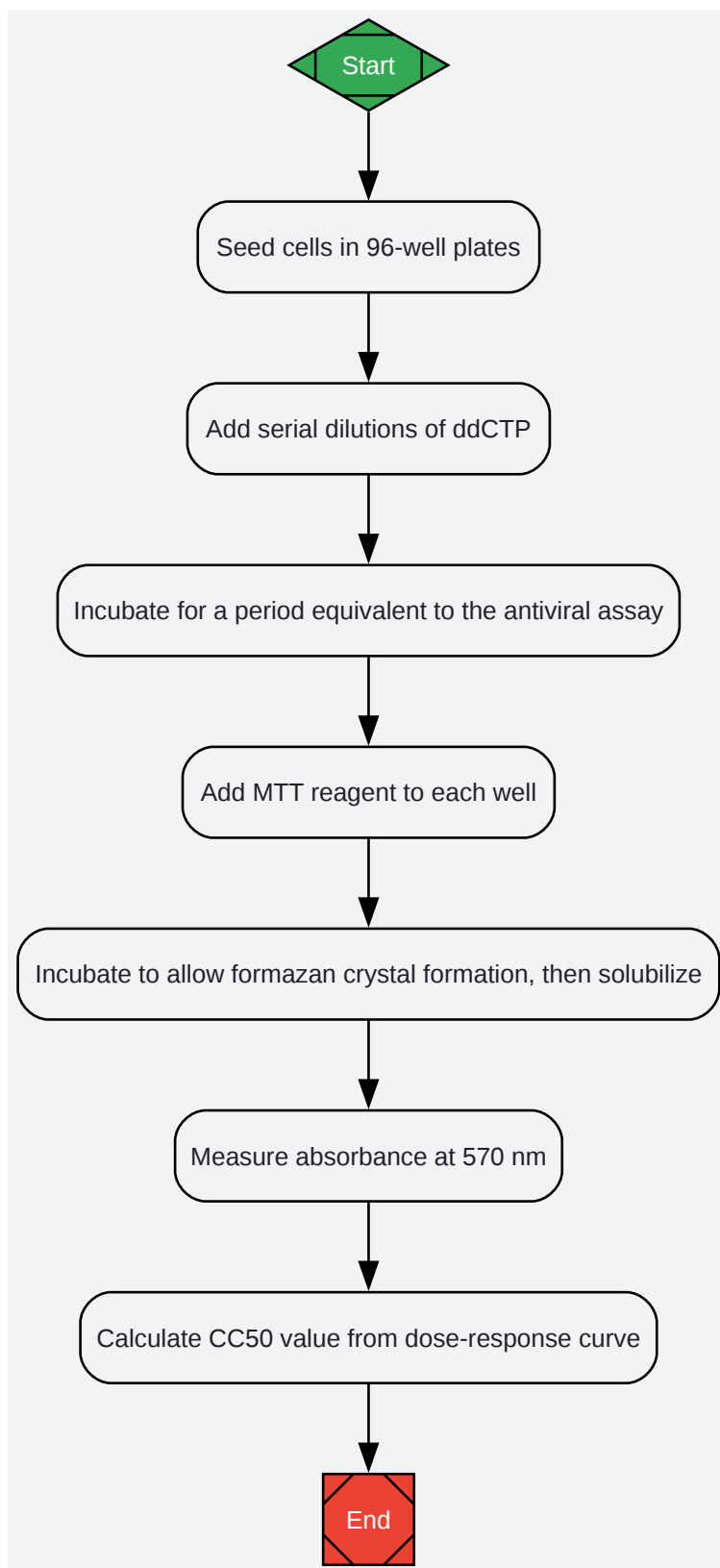
**ddCTP** exerts its antiviral effect by acting as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for viral reverse transcriptases (RTs) and other viral DNA polymerases.<sup>[1][2]</sup> The key structural feature of **ddCTP** is the absence of a hydroxyl group at the 3' position of its deoxyribose sugar moiety.<sup>[2][3]</sup>

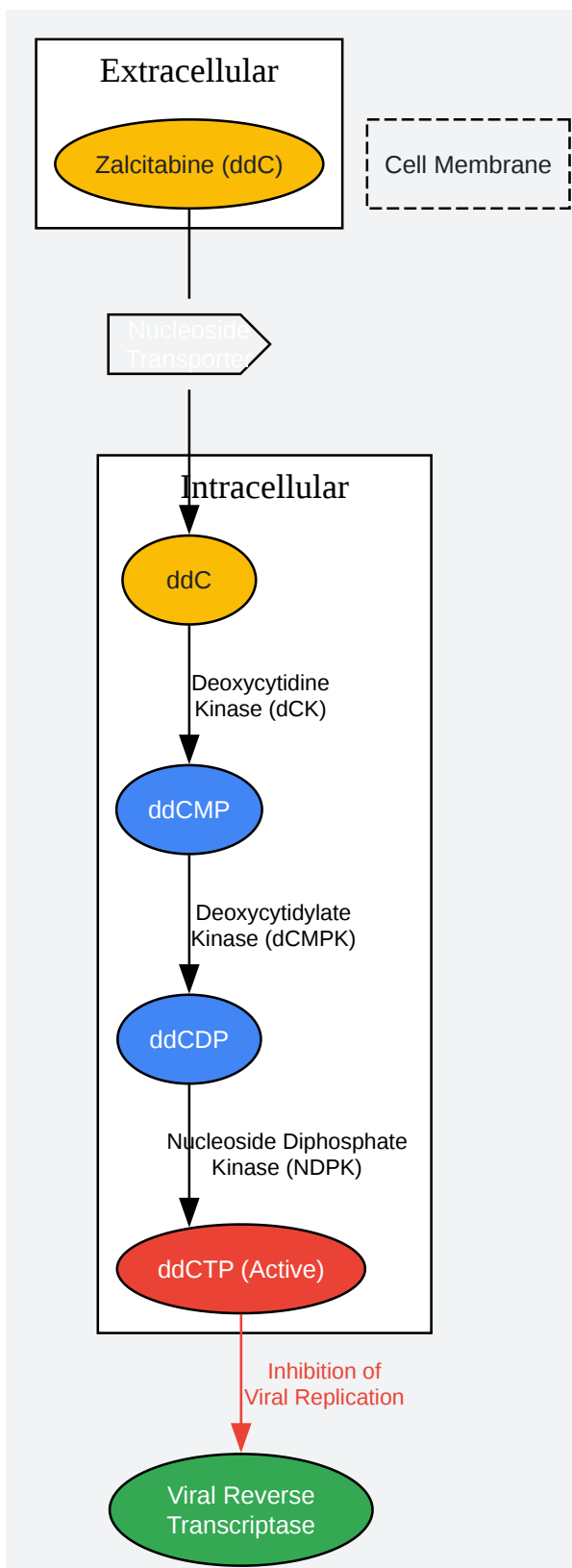
During viral DNA synthesis, the viral polymerase incorporates **ddCTP** into the growing DNA chain.<sup>[2]</sup> Once incorporated, the lack of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming deoxynucleoside triphosphate (dNTP).<sup>[3]</sup> This event effectively halts DNA elongation, a process known as chain termination, thereby preventing the completion of viral DNA replication and subsequent production of new viral particles.<sup>[1][2]</sup>

The following diagram illustrates the mechanism of **ddCTP**-mediated chain termination:









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## References

- 1. [dojindo.com](https://www.dojindo.com) [[dojindo.com](https://www.dojindo.com)]
- 2. Dideoxynucleotide chain termination oligonucleotides and their application [[biosyn.com](https://www.biosyn.com)]
- 3. In vitro approaches to analysis of transcription termination - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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